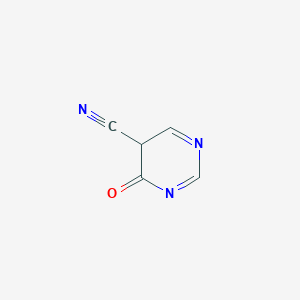![molecular formula C36H46N2O8Si B12359865 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic compound with a unique structure It contains multiple functional groups, including methoxyphenyl, tert-butyl(dimethyl)silyl, and diazinane-dione moieties
Vorbereitungsmethoden
The synthesis of 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the diazinane-dione moiety. The reaction conditions often require the use of protecting groups, such as tert-butyl(dimethyl)silyl, to ensure selective reactions at specific sites. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazinane-dione moiety can be reduced to form a diazinane.
Substitution: The methoxyphenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazinane-dione moiety may interact with enzymes or receptors, modulating their activity. The methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their function. The tert-butyl(dimethyl)silyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with related structures, such as:
- 1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione analogs with different substituents.
- Compounds with similar functional groups, such as tert-butyl(dimethyl)silyl-protected alcohols and methoxyphenyl derivatives. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C36H46N2O8Si |
|---|---|
Molekulargewicht |
662.8 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C36H46N2O8Si/c1-35(2,3)47(6,7)46-32-31(40)29(45-33(32)38-22-21-30(39)37-34(38)41)23-44-36(24-11-9-8-10-12-24,25-13-17-27(42-4)18-14-25)26-15-19-28(43-5)20-16-26/h8-20,29,31-33,40H,21-23H2,1-7H3,(H,37,39,41)/t29-,31-,32-,33-/m1/s1 |
InChI-Schlüssel |
BWTQUCWIKNVCDB-WXQJYUTRSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2CCC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)
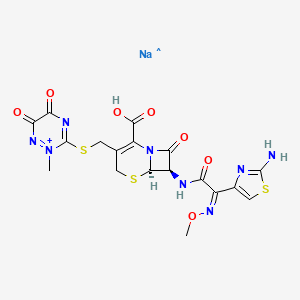

![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)
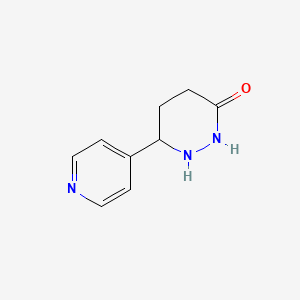

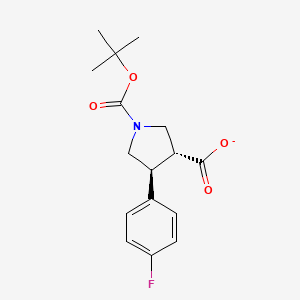

triazole-4-carboxamide](/img/structure/B12359851.png)
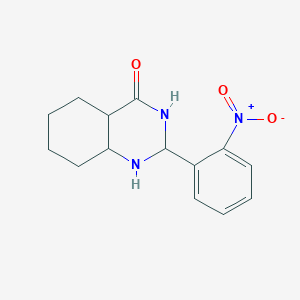
![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)
![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)

